4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(9-oxo-10H-acridin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c20-12-8-10-13(11-9-12)26(24,25)22-17-7-3-6-16-18(17)19(23)14-4-1-2-5-15(14)21-16/h1-11,22H,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBLUGYOHYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458170 | |
| Record name | CTK1H7078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676456-12-5 | |
| Record name | CTK1H7078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide typically involves the reaction of 9-oxo-9,10-dihydroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the function of enzymes like topoisomerase and telomerase. This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Acridinone-Based Derivatives
Compound 31–33 (4-((9-oxo-9,10-dihydroacridin-X-ylimino)methyl)benzaldehyde derivatives)
- Structural Features: These derivatives (e.g., compounds 31–33) share the acridinone core but differ in substitution patterns. Compound 33 introduces a nitro group at position 7 of the acridinone ring .
- Key Differences: Electronic Effects: The nitro group in compound 33 acts as a strong electron-withdrawing group, reducing electron density on the acridinone ring compared to the amino group in the target compound. This may alter redox properties and DNA-binding affinity. Synthetic Routes: Prepared via Schiff base formation, highlighting the versatility of acridinone amines in condensation reactions .
| Property | Target Compound | Compound 33 |
|---|---|---|
| Core Structure | Acridinone | 7-Nitroacridinone |
| Substituent | 4-Aminobenzenesulfonamide | 4-Formylbenzylideneimine |
| Electronic Profile | Electron-donating (NH₂) | Electron-withdrawing (NO₂) |
Dibenzooxazepin Sulfonamide Analogs
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Structural Features: Replaces the acridinone core with a dibenzooxazepin ring, introducing an oxygen atom and a methyl group .
- Substituent Effects: The fluoro group on the benzene ring increases electronegativity, enhancing metabolic stability but possibly reducing solubility compared to the amino group in the target compound.
Anthraquinone-Based Sulfonamides
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide
- Structural Features: Utilizes an anthraquinone (dihydrodioxoanthracene) core instead of acridinone, with bromo and methyl substituents .
- Key Differences: Redox Activity: The quinone moiety enables redox cycling, a property absent in the target compound.
| Property | Target Compound | Anthraquinone Derivative |
|---|---|---|
| Core Structure | Acridinone | Anthraquinone |
| Substituents | NH₂ (electron-donating) | Br (steric/electronic effects) |
| Redox Activity | Low | High (quinone moiety) |
Sulfonate-Containing Derivatives
Sodium 1-amino-4-[[4-(benzoylamino)phenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
- Structural Features: Incorporates a sulfonate group and additional benzoylamino substituents .
- Key Differences :
- Solubility : The sulfonate group dramatically increases water solubility, contrasting with the sulfonamide in the target compound, which is less polar.
- Biological Implications : Enhanced solubility may improve bioavailability but reduce membrane permeability.
Research Implications
- Drug Design: The target compound’s amino group and acridinone core offer a balance of electron donation and planar stacking, suitable for DNA-targeted therapies.
- Optimization Strategies: Introducing electron-withdrawing groups (e.g., nitro) or altering core structures (e.g., quinones) could modulate redox properties or solubility for specific applications.
Biological Activity
4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical formula: and a molecular weight of 365.41 g/mol. Its structure features an acridine moiety linked to a sulfonamide group, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-benzenesulfonamide with 9-chloroacridine derivatives. The process yields various derivatives that can be screened for biological activity. A notable synthesis method includes diazotization reactions followed by coupling with acridine derivatives .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. In one study, fourteen new compounds were synthesized and screened against breast cancer cell lines, revealing that six exhibited strong antitumor effects while two showed moderate activity . The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication.
| Compound | Antitumor Activity |
|---|---|
| This compound | Active |
| Other derivatives | Varying degrees of activity |
Antimicrobial Properties
The compound also shows promising antimicrobial properties. It has been reported to inhibit various bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group is known for its ability to interfere with folate synthesis in bacteria, which is crucial for their growth and replication .
Inhibition of Carbonic Anhydrase
A study highlighted the effectiveness of 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrase (CA). The results indicated that these compounds could serve as potent CA binders, suggesting potential applications in treating disorders related to carbonic anhydrase dysfunction .
Case Study 1: Antitumor Screening
In a comprehensive screening conducted by the National Cancer Institute, several derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The study established a correlation between structural modifications and enhanced biological activity, paving the way for further development of targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the sulfonamide group significantly increased antibacterial potency, making it a candidate for further investigation in antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Amino-N-(9-oxo-9,10-dihydroacridin-1-yl)benzenesulfonamide, and what critical reaction parameters require optimization?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling sulfonamide precursors with functionalized acridine derivatives. Key steps include:
- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with a pre-functionalized acridinone under controlled pH (e.g., alkaline conditions) to ensure regioselective N-substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical parameters : Temperature (often 0–60°C), reaction time (12–24 hours), and solvent choice (e.g., DMF or THF for solubility) .
Q. How is the molecular structure of this compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Single-crystal diffraction using SHELXTL or WinGX for structure solution and refinement. Anisotropic displacement parameters are analyzed to confirm atomic positions .
- Spectroscopy : -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), IR for sulfonamide S=O stretches (~1350 cm), and UV-Vis for acridine π-π* transitions (~350 nm) .
Q. What are the primary biological assays used to evaluate its potential as an anticancer agent?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or kinase activity.
- Controls : Compare with known inhibitors (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the acridine ring) influence biological activity?
- Comparative analysis :
- Electron-withdrawing groups (e.g., -NO) enhance DNA intercalation but reduce solubility.
- Methoxy groups improve pharmacokinetics by modulating logP values.
- Data interpretation : Use QSAR models to correlate substituent Hammett constants (σ) with IC trends .
Q. What computational approaches are effective for analyzing electronic properties and reactivity?
- Wavefunction analysis : Use Multiwfn to calculate:
- Electrostatic potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen).
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps to predict charge-transfer interactions.
- Reactivity insights : ESP maps reveal the acridine core as an electron-deficient region, guiding derivatization strategies .
Q. How can contradictory crystallographic data (e.g., disorder in the sulfonamide group) be resolved during refinement?
- Refinement strategies :
- SHELXL constraints : Apply ISOR and DELU commands to stabilize anisotropic displacement parameters.
- Twinned data : Use TWIN/BASF commands in SHELXTL for handling pseudo-merohedral twinning.
- Validation : Check R (<0.05) and completeness (>98%) via PLATON .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges :
- Low yields (<40%) in acridine-sulfonamide coupling due to steric hindrance.
- Byproducts : Formation of regioisomers during sulfonylation.
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 65% in 2 hours at 100°C).
- Protecting groups : Temporarily block reactive amines on the acridine moiety .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to anthracene-based sulfonamide analogs?
- Structural differences : Acridine’s nitrogen atom enhances π-stacking vs. anthracene’s purely hydrocarbon core.
- Biological impact : Acridine derivatives show stronger DNA intercalation (lower K values) but higher cytotoxicity .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Kinetic studies : Competitive inhibition confirmed via Lineweaver-Burk plots (increased K, unchanged V).
- Docking simulations : Sulfonamide oxygen forms hydrogen bonds with catalytic residues (e.g., Tyr-15 in carbonic anhydrase) .
Data Presentation Guidelines
- Tables : Include crystallographic data (e.g., CCDC deposition numbers), spectroscopic peaks, and IC values.
- Figures : Use ORTEP diagrams (from WinGX) for crystal structures and heatmaps for QSAR results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
